molecular formula C6H16O12P2 B10778005 [(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate

[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate

Cat. No.: B10778005
M. Wt: 342.13 g/mol
InChI Key: WOYYTQHMNDWRCW-ZXXMMSQZSA-N
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Description

[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate is a complex organic compound with significant importance in various biochemical and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate typically involves the phosphorylation of a hexose sugar. The process begins with the selective protection of hydroxyl groups, followed by phosphorylation using reagents such as phosphorus oxychloride or phosphoric acid derivatives. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the phosphorylation of glucose derivatives. This method is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions include lactones, acids, and substituted sugar phosphates, which have various applications in biochemical pathways and industrial processes .

Scientific Research Applications

[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate involves its role as an intermediate in metabolic pathways. It acts by participating in enzymatic reactions that convert it into other essential biomolecules. The molecular targets include enzymes such as glucose-6-phosphate dehydrogenase and 6-phosphogluconolactonase, which are involved in the pentose phosphate pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structural complexity and functional versatility make it a valuable compound for scientific studies .

Properties

Molecular Formula

C6H16O12P2

Molecular Weight

342.13 g/mol

IUPAC Name

[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate

InChI

InChI=1S/C6H16O12P2/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h3-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t3-,4-,5+,6+/m1/s1

InChI Key

WOYYTQHMNDWRCW-ZXXMMSQZSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@@H](COP(=O)(O)O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(C(COP(=O)(O)O)O)O)O)O)OP(=O)(O)O

Origin of Product

United States

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